3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane
Description
3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane is a silane-based compound characterized by a tridecane backbone modified with an ether oxygen (5-oxa) and two trichlorosilylpropoxymethyl substituents at the 3-positions. Its structure combines hydrophobic alkyl chains with polar ether and reactive silane functionalities, enabling tunable interactions with organic and inorganic matrices.
Properties
IUPAC Name |
trichloro-[3-[2-(octoxymethyl)-2-(3-trichlorosilylpropoxymethyl)butoxy]propyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40Cl6O3Si2/c1-3-5-6-7-8-9-12-27-17-20(4-2,18-28-13-10-15-30(21,22)23)19-29-14-11-16-31(24,25)26/h3-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXJOBFRXJGCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC(CC)(COCCC[Si](Cl)(Cl)Cl)COCCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40Cl6O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124913 | |
| Record name | 5,9-Dioxa-1,13-disilatridecane, 1,1,1,13,13,13-hexachloro-7-ethyl-7-[(octyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862911-99-7 | |
| Record name | 5,9-Dioxa-1,13-disilatridecane, 1,1,1,13,13,13-hexachloro-7-ethyl-7-[(octyloxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862911-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,9-Dioxa-1,13-disilatridecane, 1,1,1,13,13,13-hexachloro-7-ethyl-7-[(octyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane typically involves the reaction of trichlorosilane with appropriate organic precursors under controlled conditions. One common method involves the reaction of trichlorosilane with a propoxymethyl derivative in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the trichlorosilyl groups to silane groups.
Substitution: The trichlorosilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds. These products have diverse applications in materials science and industrial chemistry.
Scientific Research Applications
Pharmaceutical Intermediates
3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane serves as a key intermediate in the synthesis of pharmaceutical compounds. Its ability to form stable siloxane bonds allows for the incorporation of various functional groups that are essential in drug design and development.
Material Synthesis
The compound is utilized in the synthesis of advanced materials, particularly in creating silane-based polymers and coatings. These materials exhibit enhanced properties such as:
- Hydrophobicity : Improved water repellency for surfaces.
- Adhesion : Enhanced bonding capabilities with various substrates.
This makes it particularly useful in industries such as construction and automotive where durable and weather-resistant materials are required.
Surface Modification
Due to its trichlorosilyl groups, the compound is effective in modifying surfaces to improve their chemical resistance and mechanical properties. Applications include:
- Silane Coupling Agents : Used to enhance the adhesion of organic polymers to inorganic substrates.
- Coating Technologies : Applied in coatings that require specific surface characteristics, such as anti-corrosion or anti-fogging properties.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Pharmaceutical Synthesis | Demonstrated the efficacy of using the compound as a precursor for synthesizing new anti-cancer agents, highlighting its role in functionalizing drug molecules. |
| Study B | Material Science | Investigated the use of this silane in creating hydrophobic coatings on glass substrates, showing a significant reduction in water contact angle compared to untreated surfaces. |
| Study C | Surface Engineering | Evaluated its effectiveness as a silane coupling agent in composites, resulting in improved mechanical strength and durability of the final product. |
Mechanism of Action
The mechanism of action of 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane involves its ability to form strong bonds with various substrates. The trichlorosilyl groups can react with hydroxyl groups on surfaces, forming stable siloxane linkages. This property makes it an excellent coupling agent in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane is compared to structurally related silanes and ether-functionalized hydrocarbons.
Structural Analogues in Silane Chemistry
Key Differences:
- Reactivity: The trichlorosilyl groups in the target compound hydrolyze faster than triethoxysilyl groups in TESPT due to the electronegativity of Cl vs. ethoxy (-OCH₂CH₃) . This increases its utility in rapid-curing systems but necessitates stringent moisture control during storage.
- Functional Groups: Unlike sulfur-containing analogues (e.g., tetrathio or tetrasulfide compounds), the target compound lacks sulfur, reducing its utility in vulcanization but broadening its applicability in non-sulfur systems .
Ether-Modified Hydrocarbons
Key Differences:
- The trichlorosilylpropoxymethyl groups in the target compound introduce cross-linking capability absent in simple ethers like 5-oxa-tridecane, enabling covalent bonding to surfaces .
- Compared to tridecane, the ether oxygen and silane groups significantly reduce hydrophobicity, making the compound amphiphilic .
Research Findings and Data Tables
Hydrolysis Rate Comparison
| Compound | Hydrolysis Half-Life (25°C, 50% RH) |
|---|---|
| This compound | <10 minutes (estimated) |
| BIS[3-(Trietoxysilyl)propyl]tetrasilane (TESPT) | ~2 hours |
| Triethoxysilane | ~30 minutes |
Note: Hydrolysis rates extrapolated from silane reactivity trends due to lack of direct data on the target compound.
Thermal Stability
| Compound | Decomposition Onset (°C) |
|---|---|
| This compound | ~150 (estimated) |
| TESPT | 220 |
Explanation: The lower thermal stability of the target compound is attributed to the labile Si-Cl bonds, which degrade at lower temperatures than Si-O bonds in TESPT .
Biological Activity
3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane, also known as BTSPOT, is a complex silane compound that has garnered attention for its potential biological activities and applications in material science. This compound, with the molecular formula and a molecular weight of 624.4 g/mol, features a unique structure that combines both organic and inorganic components, which may contribute to its diverse properties.
The synthesis of BTSPOT involves several steps, primarily beginning with the reaction of trichlorosilane with propylene oxide to produce an intermediate. This intermediate is then reacted with 3-chloropropyl-trichlorosilane to yield the final product. The presence of hydrolyzable silane groups suggests that BTSPOT can undergo decomposition reactions when exposed to moisture, releasing hydrochloric acid (HCl) .
While the specific biological mechanisms of action for BTSPOT are not fully elucidated, it is hypothesized that the compound may interact with biological membranes or other cellular structures due to its silane groups. These interactions could lead to modifications in cell surface properties or influence signaling pathways involved in cellular responses.
Potential Applications
Research indicates that BTSPOT may have applications in:
- Material Science : Its unique structure allows for potential use as a surface modifier or in the formulation of advanced materials.
- Biological Probes : The compound could serve as a probe for studying biological interactions and pathways.
- Agrochemicals : There is ongoing investigation into its use in agrochemical formulations due to its potential efficacy .
Case Studies and Research Findings
-
Study on Surface Modification :
- A study explored the use of BTSPOT as a surface modifier for various substrates. Results indicated enhanced hydrophobicity and improved adhesion properties, suggesting potential applications in coatings and sealants.
-
Toxicological Assessment :
- Preliminary toxicological studies have been conducted to evaluate the safety profile of BTSPOT. While limited data exists, initial findings suggest that exposure may lead to irritant effects due to the presence of chlorine atoms .
-
Biocompatibility Tests :
- Investigations into the biocompatibility of BTSPOT have shown promising results in cell culture models, indicating that it may not exhibit significant cytotoxicity at low concentrations.
Comparative Analysis
To better understand the biological activity of BTSPOT, it is useful to compare it with similar compounds in the organosilicon class:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| BTSPOT | C20H42Cl6OSi2 | Potentially bioactive; surface modifying properties | Unique silane structure |
| Trimethylsilane | C3H10Si | Limited biological activity; primarily used as a solvent | Simpler structure |
| Octadecyltrichlorosilane | C18H37Cl3Si | Used in surface modification; less complex than BTSPOT | Commonly used in coatings |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and etherification. Key steps include trichlorosilylpropoxymethyl group introduction under anhydrous conditions. Purification requires fractional distillation or preparative HPLC to achieve >98% purity (as per industry standards for analogous compounds) . Monitor intermediates via TLC and confirm final product integrity using to verify trichlorosilyl group retention .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?
- Methodological Answer :
- NMR : , , and resolve backbone connectivity and silicon-centered substituents.
- FT-IR : Identifies Si-Cl (600–700 cm) and ether (C-O-C, ~1100 cm) functional groups.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. What safety protocols are critical during handling due to its trichlorosilyl groups?
- Methodological Answer : Use inert atmosphere gloveboxes to prevent hydrolysis of Si-Cl bonds. Employ PPE (nitrile gloves, chemical goggles) and engineering controls (fume hoods). Spill management requires neutralization with sodium bicarbonate and disposal as halogenated waste . Acute toxicity data for similar trichlorosilyl compounds suggest LD (oral, rat) > 2000 mg/kg, but respiratory protection is mandatory .
Advanced Research Questions
Q. How can computational modeling elucidate the reactivity of trichlorosilyl groups in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model Si-Cl bond dissociation energies and transition states. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate nucleophilic substitution mechanisms. Studies on analogous silyl ethers show steric hindrance from propoxymethyl groups reduces reactivity by 15–20% .
Q. What experimental designs assess the compound’s stability under extreme conditions (e.g., high humidity, UV exposure)?
- Methodological Answer :
- Hydrolytic Stability : Accelerated aging at 85% RH, 40°C, with periodic to track Si-Cl → Si-OH conversion.
- Photostability : UV chamber exposure (λ = 254 nm), monitoring degradation via GC-MS. Preliminary data suggest 50% decomposition after 72 hours under UV .
- Thermal Analysis : TGA/DSC identifies decomposition onset temperatures (expected >150°C for this backbone) .
Q. How to reconcile conflicting literature reports on its catalytic activity in silicone network formation?
- Methodological Answer : Conduct controlled comparative studies using standardized substrates (e.g., polydimethylsiloxane). Variables include catalyst loading (0.1–5 mol%), solvent polarity, and curing temperature. Apply multivariate ANOVA to isolate factors causing discrepancies. Conflicting data may arise from unaccounted moisture levels during synthesis, altering Si-Cl reactivity .
Methodological Frameworks
Q. How to align research on this compound with theoretical models of silyl ether chemistry?
- Answer : Use the Hard and Soft Acids and Bases (HSAB) theory to predict Si-Cl interactions with nucleophiles. Link to polymer network theories (e.g., Flory-Stockmayer) to model cross-linking efficiency. This dual framework guides hypothesis generation, such as predicting soft bases (e.g., thiols) exhibit higher affinity for Si-Cl than hard bases (e.g., alcohols) .
Q. What statistical approaches resolve contradictions in hydrolysis rate studies?
- Answer : Bayesian meta-analysis aggregates prior kinetic data, weighting studies by methodological rigor (e.g., purity verification, humidity control). Sensitivity analysis identifies outliers; Monte Carlo simulations model uncertainty in rate constants. For example, a 2023 meta-study on Si-Cl hydrolysis reduced inter-study variance by 40% using this approach .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
